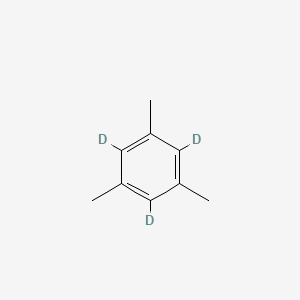

1,3,5-Trimethylbenzene-2,4,6-D3

Descripción general

Descripción

Synthesis Analysis

Mesitylene is prepared by transalkylation of xylene over a solid acid catalyst . Although it’s impractical, it could be prepared by trimerization of propyne, also requiring an acid catalyst, which yields a mixture of 1,3,5- and 1,2,4-trimethylbenzenes . Trimerization of acetone via aldol condensation, which is catalyzed and dehydrated by sulfuric acid, is another method of synthesizing mesitylene .Molecular Structure Analysis

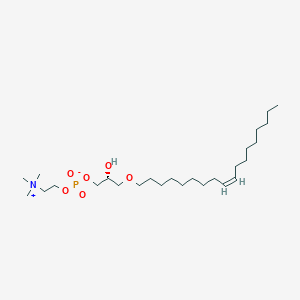

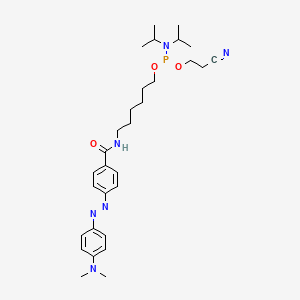

The molecular formula of 1,3,5-Trimethylbenzene-2,4,6-D3 is C9H12 . The structure consists of a benzene ring with three methyl groups (–CH3) as a substituent . Through their different arrangement, they form three structural isomers with the molecular formula C9H12 .Chemical Reactions Analysis

Oxidation of mesitylene with nitric acid yields trimesic acid, C6H3(COOH)3 . Using manganese dioxide, a milder oxidizing agent, 3,5-dimethyl benzaldehyde is formed . Mesitylene is oxidized by trifluoroperacetic acid to produce mesitol (2,4,6-trimethylphenol) . Bromination occurs readily, giving mesityl bromide .Physical And Chemical Properties Analysis

1,3,5-Trimethylbenzene-2,4,6-D3 is a colorless liquid. The molecular weight is 120.2 g/mol . It has a distinctive, aromatic odor . The density is 0.8637 g/cm3 at 20 °C . The melting point is -44.8 °C and the boiling point is 164.7 °C .Aplicaciones Científicas De Investigación

Combustion Properties

1,3,5-Trimethylbenzene (mesitylene) is a key component in formulating surrogate fuels that mimic the combustion behavior of real liquid transportation fuels. Its combustion properties have been characterized, revealing insights into its shock ignition delay, laminar burning velocities, and oxidative reactivity in high-pressure environments. This knowledge aids in developing a detailed kinetic model for its combustion, enhancing our understanding of fuel behavior under various conditions (Diévart et al., 2013).

Supramolecular Chemistry

1,3,5-Trimethylbenzene is utilized in supramolecular chemistry, particularly in the formation of molecular recognition structures. Studies have shown that its scaffold, even without steric-gearing effects, improves the binding affinities of hosts, which is significant in the context of creating more efficient molecular structures (Wang & Hof, 2012).

Crystallography

The compound has been studied for its crystallographic properties. For instance, research on its derivatives like 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene has provided valuable insights into molecular packing, stabilization through van der Waals interactions, and other intermolecular interactions. These findings are crucial for understanding the solid-state properties of such compounds (Arockia Samy & Alexander, 2012).

Environmental Chemistry

1,3,5-Trimethylbenzene also plays a role in environmental chemistry, particularly in understanding the biodegradation of hydrocarbons. Its isomers have been used as tracers in anaerobic, contaminated aquifers to assess the biodegradation of aromatic hydrocarbons like BTEX (benzene, toluene, ethylbenzene, xylenes) in field sites. Such studies are critical for evaluating environmental remediation processes (Fichtner, Fischer, & Dornack, 2019).

Safety And Hazards

Propiedades

IUPAC Name |

1,3,5-trideuterio-2,4,6-trimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3/i4D,5D,6D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHZEENZYGFFBQ-WVALGTIDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])C)[2H])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Trimethylbenzene-2,4,6-D3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[9-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3044097.png)

![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-8-yl]-N,N-dimethylmethanimidamide](/img/structure/B3044099.png)

![8-Bromo-5'-O-(4,4'-dimethoxytrityl)-N6-dimethylaminomethylene-2'-deoxyadenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B3044101.png)

![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3044102.png)

![N-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B3044103.png)